
1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone: is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazolidine derivative . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, DMSO
Reducing Agents: Sodium borohydride, hydrogen gas
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazolidine derivatives, while reduction can produce amine-substituted pyrazolidines.
Applications De Recherche Scientifique
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4,4’-bipyridine-1,1’(4H,4’H)-diyl)diethanone: A similar compound with a bipyridine core.
1,1’-(2,2’-BIFURAN-5,5’-DIYL)DIETHANONE: A compound with a bifuran core.
1,1’-(4-METHYL-1H-PYRAZOLE-3,5-DIYL)DIETHANONE: A pyrazole derivative.
Uniqueness
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H11N3O3 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-(2-acetyl-4-hydroxyiminopyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)9-3-7(8-13)4-10(9)6(2)12/h13H,3-4H2,1-2H3 |
Clé InChI |
LMGUHSSNLKCEEF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=NO)CN1C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


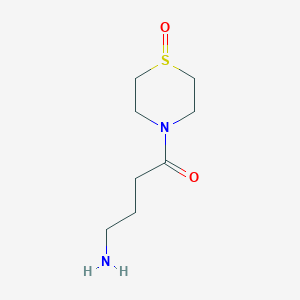
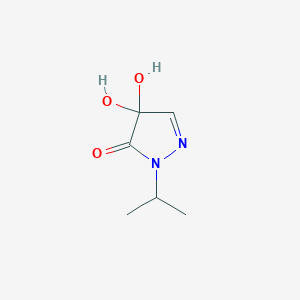
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
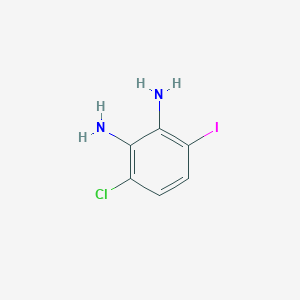
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)

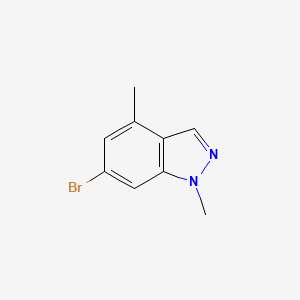
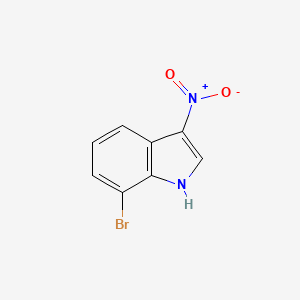
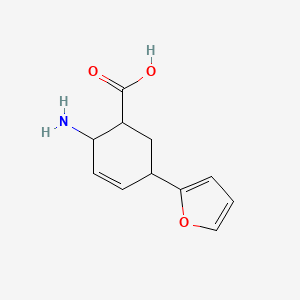

![[(1S,3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B12865594.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
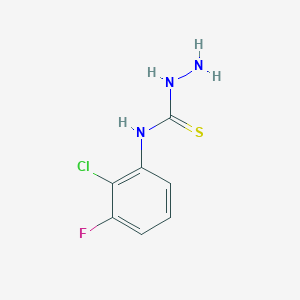
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
